2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Overview
Description
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an ethanol moiety through an ether linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol typically involves the reaction of 1-benzyl-1H-pyrazole-4-ol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack of the pyrazole oxygen on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require the implementation of safety measures and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group or the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzylpyrazole-4-carboxylic acid or benzylpyrazole-4-aldehyde.
Reduction: Benzylpyrazole-4-ethane.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid
- 3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol
- 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)pyrido[3,4-d]pyrimidin-4(3H)-one
Uniqueness
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol is unique due to its specific structural features, such as the presence of an ethanol moiety linked to the pyrazole ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECADCPBENTMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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